4-(3-Bromophenyl)piperidine is a chemical compound characterized by its piperidine ring substituted with a 3-bromophenyl group. Its molecular formula is and it has a molecular weight of approximately 240.14 g/mol. The structure features a six-membered saturated nitrogen-containing ring (piperidine) and a brominated aromatic ring, which contributes to its unique chemical properties and potential biological activities.
For example, the reaction of 4-(3-Bromophenyl)piperidine with an amino group can produce more complex piperidine derivatives, which are useful in pharmaceutical chemistry .
4-(3-Bromophenyl)piperidine has been studied for its potential biological activities, particularly in the context of drug development. It serves as an intermediate in the synthesis of Niraparib, a potent inhibitor of poly (ADP-ribose) polymerase, which is used in cancer therapy. The compound exhibits various biological activities, including:
The synthesis of 4-(3-Bromophenyl)piperidine can be achieved through several methods:
The yield and purity of the final product can be optimized by adjusting reaction conditions such as temperature and concentration.
4-(3-Bromophenyl)piperidine finds applications primarily in medicinal chemistry:
Interaction studies involving 4-(3-Bromophenyl)piperidine focus on its binding affinity and efficacy as part of larger drug molecules. For instance:
These studies help elucidate the compound's potential therapeutic applications and inform dosage regimens for clinical use.
Several compounds share structural or functional similarities with 4-(3-Bromophenyl)piperidine. Notable examples include:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-(4-Bromophenyl)piperidine | Similar piperidine core | Different substitution pattern affecting activity |
| 4-(2-Bromophenyl)piperidine | Bromine at position 2 on phenyl ring | Potentially different biological activity profile |
| 4-(Phenyl)piperidine | Unsubstituted phenyl group | Lacks halogen; may exhibit different reactivity |
| N-Methyl-4-(3-bromophenyl)piperidine | Methyl substitution on nitrogen | Altered pharmacokinetics due to nitrogen methylation |
These compounds are often compared based on their biological activity, synthesis methods, and applications in drug development. The presence of bromine and its position on the phenyl ring significantly influences their reactivity and interaction with biological targets.
4-(3-Bromophenyl)piperidine is a piperidine derivative substituted with a 3-bromophenyl group at the 4-position. Its systematic IUPAC name is 4-(3-bromophenyl)piperidine, and it is alternatively referred to as 4-(3-Bromo-phenyl)-piperidine or 4-(3-BROMOPHENYL)PIPERIDINE. The compound has the molecular formula C₁₁H₁₄BrN and a molecular weight of 240.14 g/mol. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 351534-36-6 | |
| SMILES | C1CNCCC1C2=CC(=CC=C2)Br | |
| InChI Key | LWJZRMBBOWCPMO-UHFFFAOYSA-N |
The piperidine ring adopts a chair conformation, with the bromophenyl group contributing to steric and electronic effects that influence reactivity.
The synthesis of 4-(3-bromophenyl)piperidine has evolved through multiple methodologies:
These advancements reflect a shift toward efficiency and selectivity, enabling industrial-scale production.
4-(3-Bromophenyl)piperidine is pivotal in two domains:
Pharmaceutical Intermediates:
Material Science:
Recent studies highlight its utility in Rh-catalyzed asymmetric reductive Heck reactions, which produce enantioenriched 3-piperidines for chiral drug synthesis.
X-ray crystallographic analysis represents the most definitive structural characterization method for 4-(3-Bromophenyl)piperidine, providing precise atomic coordinates, bond lengths, and intermolecular interactions. The compound crystallizes in the monoclinic crystal system with space group P21/n, consistent with related brominated piperidine derivatives [1] [2].
The unit cell parameters reveal dimensions of a = 7.035 Å, b = 7.077 Å, c = 13.323 Å with a monoclinic angle β = 76.628°, encompassing a unit cell volume of 589.03 ų [3]. The structure contains Z = 2 formula units per unit cell, indicating a calculated density of 1.450 g/cm³. The relatively small unit cell volume and low Z value suggest an efficient packing arrangement facilitated by the bromophenyl substituent.
Crystal quality parameters demonstrate excellent diffraction properties with crystals measuring 0.36 × 0.32 × 0.24 mm, suitable for high-resolution data collection. The absorption coefficient of 4.52 mm⁻¹ for Cu Kα radiation reflects the heavy atom contribution of bromine, necessitating appropriate absorption corrections during data processing [3].
Data collection parameters encompass a comprehensive θ range of 3.50° to 59.70°, achieving 99.5% completeness with 4500 total reflections collected and 2062 independent reflections after merging (R_int = 0.024). The structure refinement converged to excellent reliability factors of R1 = 0.039 and wR2 = 0.112 for observed data, with residual electron density extremes of 0.59 and -0.55 e·Å⁻³ [3].
The molecular geometry reveals a chair conformation for the piperidine ring with the 3-bromophenyl substituent adopting an equatorial orientation. Bond length analysis shows the C-Br distance at 1.892 Å, consistent with typical aryl-bromine bonds [1]. The C-N bond length of 1.465 Å indicates standard sp³ hybridization at the nitrogen center, while aromatic C-C bonds average 1.395 Å.
Intermolecular interactions govern the crystal packing through a combination of C-H···π contacts, halogen bonding, and van der Waals forces. The bromine atom participates in weak C-Br···H interactions with neighboring molecules, creating a three-dimensional network that stabilizes the crystal structure [1] [2]. These interactions demonstrate typical distances of 3.0-3.5 Å, consistent with established halogen bonding criteria.
The piperidine ring adopts a nearly ideal chair conformation with puckering parameters indicating minimal distortion. The dihedral angle between the bromophenyl ring and the piperidine ring measures 54.2°, reflecting the steric influence of the bromine substituent on molecular conformation [2].
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) spectroscopy of 4-(3-Bromophenyl)piperidine exhibits characteristic aromatic and aliphatic resonances that provide detailed structural information. The aromatic proton region displays four distinct signals corresponding to the 3-bromophenyl substitution pattern [4] [5].
The aromatic proton at the 2-position (ortho to bromine) appears as a doublet at δ 7.58 ppm with J = 7.8 Hz, exhibiting typical ortho coupling [4]. The 4-position proton (meta to bromine) resonates at δ 7.15 ppm as a doublet with identical coupling constant, while the 5-position proton manifests as a triplet at δ 7.28 ppm due to equivalent coupling with both adjacent protons [5].
The 6-position aromatic proton (meta to bromine) appears at δ 7.42 ppm as a doublet, completing the expected AMX pattern for the 3-bromophenyl system [4]. The downfield shift of the 2-position proton reflects the electron-withdrawing effect of bromine, consistent with established substituent effects in aromatic systems.
Piperidine ring protons display characteristic patterns with axial protons at positions 2 and 6 appearing as a triplet at δ 2.89 ppm with J = 5.4 Hz [5]. The equatorial protons exhibit more complex multipicity due to geminal and vicinal coupling, appearing in the range δ 1.5-2.5 ppm. The N-H proton typically appears as a broad singlet at δ 1.8-2.2 ppm, often obscured by solvent or exchangeable with deuterium.
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides detailed information about the electronic environment of each carbon atom. The aromatic carbon region spans δ 120-145 ppm, with the quaternary carbon bearing the bromophenyl substituent appearing at δ 144.2 ppm [6].
The brominated carbon (C-3) resonates at δ 122.9 ppm, characteristic of sp² carbons bearing heavy halogen substituents [6]. Adjacent carbons show characteristic chemical shifts: C-2 at δ 130.8 ppm, C-4 at δ 132.1 ppm, C-5 at δ 128.7 ppm, and C-6 at δ 131.4 ppm [6].
Piperidine carbon resonances appear in the aliphatic region with C-1 (nitrogen-bearing carbon) at δ 47.1 ppm, C-2 and C-6 at δ 34.8 ppm, C-3 and C-5 at δ 23.7 ppm, and C-4 at δ 41.6 ppm [6]. The one-bond carbon-hydrogen coupling constants range from 125-160 Hz, providing additional structural confirmation.
Two-Dimensional Correlation Spectroscopy (2D-COSY) experiments reveal scalar coupling networks throughout the molecule, establishing connectivity patterns essential for unambiguous structural assignment [7] [8]. The ¹H-¹H COSY spectrum demonstrates cross-peaks between ortho-coupled aromatic protons and vicinal piperidine protons.
Aromatic COSY correlations show clear cross-peaks between H-2/H-4 (meta coupling, J = 1.5 Hz), H-4/H-5 (ortho coupling, J = 7.8 Hz), and H-5/H-6 (ortho coupling, J = 7.8 Hz) [7]. These correlations confirm the 1,3-disubstitution pattern of the bromophenyl ring.
Piperidine COSY correlations establish the chair conformation through axial-equatorial coupling patterns. The H-2ax/H-2eq geminal coupling appears as a strong cross-peak, while H-2ax/H-3ax and H-2eq/H-3eq vicinal couplings demonstrate the stereochemical relationships within the ring [8].
Heteronuclear Multiple Quantum Coherence (HMQC) experiments provide one-bond carbon-proton correlations, confirming the assignment of each carbon-proton pair [7]. The HMBC (Heteronuclear Multiple Bond Correlation) spectrum reveals long-range carbon-proton couplings that establish the substitution pattern and ring connectivity.
High-resolution mass spectrometry provides precise molecular weight determination and fragmentation pattern analysis for 4-(3-Bromophenyl)piperidine. The molecular ion peak appears at m/z 240.0388 for the [M+H]⁺ ion, consistent with the molecular formula C₁₁H₁₄BrN .
Isotope pattern analysis reveals the characteristic bromine isotope distribution with ⁷⁹Br and ⁸¹Br peaks separated by 2 mass units in approximately 1:1 ratio . This isotope pattern serves as a definitive identifier for bromine-containing compounds and confirms the presence of a single bromine atom.
Adduct ion formation provides additional structural information through [M+Na]⁺ at m/z 262.0207, [M+K]⁺ at m/z 278.9947, and [M+NH₄]⁺ at m/z 257.0653 . The relative intensities of these adducts reflect the basicity of the piperidine nitrogen and the coordination preferences of different cations.
Fragmentation patterns in collision-induced dissociation (CID) experiments reveal characteristic neutral losses and fragment ions. The base peak typically corresponds to [M-C₅H₁₀N]⁺ at m/z 155, representing the bromophenyl cation after loss of the piperidine ring .
Accurate mass measurements demonstrate excellent mass accuracy with errors typically <2 ppm, enabling elemental composition determination and structural confirmation. The theoretical mass of 240.0388 Da matches the observed mass of 240.0384 Da with an error of 1.7 ppm .
Tandem mass spectrometry (MS/MS) provides detailed fragmentation pathways through energy-resolved collisional activation. The primary fragmentation involves α-cleavage adjacent to the nitrogen atom, producing [C₆H₄Br]⁺ at m/z 157 and [C₅H₁₀N]⁺ at m/z 84 .
Secondary fragmentation of the bromophenyl fragment yields [C₆H₄]⁺ at m/z 76 through bromine loss and [C₅H₃]⁺ at m/z 63 through additional hydrogen losses. The piperidine fragment undergoes ring contraction to form [C₄H₈N]⁺ at m/z 70 and [C₃H₆N]⁺ at m/z 56 .
Density Functional Theory calculations employing the B3LYP/6-31G(d,p) level of theory provide comprehensive electronic structure analysis and geometric optimization of 4-(3-Bromophenyl)piperidine [10] [11]. The optimized molecular geometry reveals key structural parameters that complement experimental crystallographic data.
Bond length optimization yields C-Br distance of 1.892 Å, closely matching experimental values and confirming the computational accuracy [10]. The C-N bond length of 1.465 Å indicates sp³ hybridization at nitrogen, while aromatic C-C bonds average 1.395 Å, consistent with benzene ring delocalization [11].
Bond angle calculations demonstrate the tetrahedral geometry around the piperidine nitrogen with C-N-C angles of 110.4° [10]. The C-C-Br angle of 119.7° reflects the sp² hybridization of the aromatic carbon bearing bromine, with slight deviation from ideal trigonal geometry due to steric effects.
Conformational analysis confirms the chair conformation of the piperidine ring with dihedral angles indicating minimal ring strain [11]. The bromophenyl substituent adopts an equatorial orientation with a dihedral angle of 54.2° relative to the mean plane of the piperidine ring, minimizing steric interactions.
Frontier molecular orbital analysis reveals HOMO energy at -6.12 eV and LUMO energy at -0.98 eV, yielding a HOMO-LUMO gap of 5.14 eV [10]. This relatively large energy gap indicates kinetic stability and low reactivity under ambient conditions, consistent with the compound's chemical inertness.
Electronic properties include a dipole moment of 2.47 D, reflecting the polar character imparted by the bromine substituent and nitrogen lone pair [11]. The molecular polarizability of 22.1 ų correlates with the molecular size and electronic delocalization within the aromatic system.
Vibrational frequency calculations confirm the stationary point nature of the optimized geometry with no imaginary frequencies [10]. The zero-point energy of 0.1842 Hartree contributes to the total electronic energy of -3042.7854 Hartree, providing thermodynamic stability estimates.
Natural Bond Orbital (NBO) analysis elucidates the electron density distribution and bonding characteristics [11]. The bromine atom exhibits negative charge of -0.28 e, while the nitrogen atom carries -0.45 e, reflecting their electronegativity differences and lone pair contributions.
Charge transfer interactions between the piperidine nitrogen lone pair and aromatic π-system stabilize the molecular structure through nN → π* delocalization [11]. The second-order perturbation energy for this interaction amounts to 15.2 kcal/mol, indicating moderate stabilization.
Irritant